Synthesis of Diethyl-piperidin-3-ylmethyl-amine
Synthesis of Diethyl-piperidin-3-ylmethyl-amine
Title: Synthesis and Characterization of Diethyl-piperidin-3-ylmethyl-amine: A Comprehensive Technical Guide
Introduction Diethyl-piperidin-3-ylmethyl-amine (CAS 100158-78-9) is a highly versatile diamine building block utilized extensively in medicinal chemistry. Featuring both a secondary piperidine amine and a tertiary diethylamine, it serves as a critical pharmacophore in the development of CNS-active agents, GPCR ligands, and kinase inhibitors. This whitepaper outlines a robust, scalable, and high-yielding three-step synthetic route starting from commercially available N-Boc-nipecotic acid.
Retrosynthetic Analysis & Route Selection The synthesis of 3-substituted piperidines requires careful management of the secondary nitrogen to prevent unwanted polymerization or side reactions.
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Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is selected for the piperidine nitrogen. Unlike benzyl (Bn) or carboxybenzyl (Cbz) groups, which require high-pressure catalytic hydrogenation for removal, the Boc group is easily cleaved under mild acidic conditions, offering superior scalability.
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Amidation vs. Reductive Amination: While reductive amination of a piperidine-3-carboxaldehyde is a viable pathway, the oxidation of piperidine-3-methanol to the aldehyde is prone to over-oxidation and epimerization. Instead, direct amidation of N-Boc-nipecotic acid with diethylamine, followed by reduction of the tertiary amide, provides a more stable and higher-yielding self-validating system[1].
Mechanistic Workflow The synthetic sequence is visualized below, detailing the transformation from the protected acid to the final diamine.
Figure 1: Three-step synthetic workflow for Diethyl-piperidin-3-ylmethyl-amine.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-N,N-diethylnipecotamide Causality & Design: The coupling of N-Boc-nipecotic acid with diethylamine requires an activating agent. While N,N'-Dicyclohexylcarbodiimide (DCC) is commonly used to form amides[2], it generates dicyclohexylurea (DCU), which is notoriously difficult to remove from organic solvents. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC generates a water-soluble urea byproduct that is easily removed during a simple aqueous workup, ensuring high crude purity without the need for column chromatography[1].
Protocol:
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Charge a dry, nitrogen-flushed round-bottom flask with N-Boc-nipecotic acid (1.0 eq, 100 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
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Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C.
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Sequentially add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 minutes to allow the formation of the active ester.
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Add diethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature (rt) and stir for 12 hours.
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Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford Intermediate 1 as a pale yellow oil.
Step 2: Reduction to N-Boc-3-(diethylaminomethyl)piperidine Causality & Design: The reduction of a tertiary amide to an amine requires a strong hydride source. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation[3]. A critical parameter here is temperature control; performing the reduction strictly between 0 °C and rt ensures the amide is reduced without cleaving the chemically sensitive Boc carbamate. Furthermore, the classic Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O per n grams of LiAlH4) is employed to precipitate aluminum salts as a granular white solid, preventing the formation of intractable emulsions that frequently trap basic amine products.
Protocol:
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Suspend LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an argon atmosphere.
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Dissolve Intermediate 1 (1.0 eq) in a minimal amount of anhydrous THF and add dropwise to the LiAlH4 suspension over 30 minutes.
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Remove the ice bath and stir at rt for 4 hours. Monitor completion via TLC or LC-MS.
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Fieser Workup: Cool to 0 °C. For every 1.0 g of LiAlH4 used, carefully add 1.0 mL of H2O, followed by 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of H2O.
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Stir vigorously for 30 minutes until a white, granular precipitate forms.
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Filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to yield Intermediate 2.
Step 3: Deprotection to Diethyl-piperidin-3-ylmethyl-amine Causality & Design: The cleavage of the Boc group is achieved using Trifluoroacetic acid (TFA). DCM is used as a co-solvent to moderate the reaction and prevent degradation. Because the target molecule is a diamine, it will initially form a di-TFA salt. A robust basic workup using NaOH is required to isolate the free base.
Protocol:
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Dissolve Intermediate 2 in DCM (0.2 M) and cool to 0 °C.
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Add TFA dropwise (TFA:DCM ratio of 1:1 v/v). Stir at rt for 2 hours.
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Concentrate the mixture in vacuo to remove excess TFA and DCM.
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Free-basing: Dissolve the resulting oil in a minimal amount of water and cool to 0 °C. Slowly add 2M aqueous NaOH until the pH reaches >12.
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Extract the aqueous phase multiple times with a mixture of CHCl3/Isopropanol (3:1 v/v) to ensure complete extraction of the highly polar diamine.
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Dry the combined organics over Na2SO4 and concentrate to afford the final product, Diethyl-piperidin-3-ylmethyl-amine, as a viscous oil.
Quantitative Data Summaries
The following table summarizes the expected yields, purities, and analytical markers for each step of the optimized synthesis.
| Synthesis Step | Product | Yield (%) | Purity (HPLC) | Key Analytical Markers |
| Step 1 (Amidation) | N-Boc-N,N-diethylnipecotamide | 88 - 92% | > 98% | ESI-MS: [M+H]+ = 285.21H NMR: Boc singlet at ~1.45 ppm |
| Step 2 (Reduction) | N-Boc-3-(diethylaminomethyl)piperidine | 78 - 85% | > 95% | ESI-MS: [M+H]+ = 271.2Loss of amide carbonyl in IR (~1640 cm⁻¹) |
| Step 3 (Deprotection) | Diethyl-piperidin-3-ylmethyl-amine | 90 - 95% | > 98% | ESI-MS:[M+H]+ = 171.2Absence of Boc singlet in 1H NMR |
| Overall Process | Final Free Base | ~ 65% | > 98% | CAS: 100158-78-9 |
References
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Ito, M., et al. "Novel Non-Peptide Nociceptin/Orphanin FQ Receptor Agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: Design, Synthesis, and Structure−Activity Relationship". Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
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Volkov, A. "Catalytic Amide Reductions under Hydrosilylation Conditions". Diva-Portal. URL: [Link]
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US Patent 6635661B2. "Heterocyclic analgesic compounds and methods of use thereof". Google Patents. URL:
